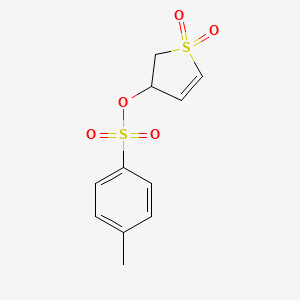

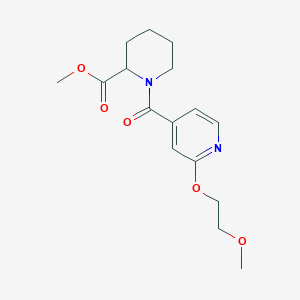

![molecular formula C21H19N3O3S2 B2377492 N-{2-[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]phenyl}-4-methoxybenzenesulfonamide CAS No. 478033-63-5](/img/structure/B2377492.png)

N-{2-[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]phenyl}-4-methoxybenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-{2-[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]phenyl}-4-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C21H19N3O3S2 and its molecular weight is 425.52. The purity is usually 95%.

BenchChem offers high-quality N-{2-[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]phenyl}-4-methoxybenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-{2-[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]phenyl}-4-methoxybenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antitumor Applications

Cell Cycle Inhibition

Sulfonamide-focused libraries, including compounds like N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide, have been evaluated in cell-based antitumor screens. They have shown potential as potent cell cycle inhibitors, disrupting tubulin polymerization and causing decreases in the S phase fraction along with G1 and/or G2 accumulation in various cancer cell lines. These compounds, by altering gene expression, provide insights into drug-sensitive cellular pathways (Owa et al., 2002).

In vivo Tumor Growth Inhibition

E7010 (a sulfonamide that inhibits tubulin polymerization, closely related to the queried compound) has demonstrated significant antitumor activity against various rodent tumors and human tumor xenografts when administered orally (Koyanagi et al., 1994).

Photophysicochemical Properties

Photocatalytic Applications

Zinc(II) phthalocyanine with new benzenesulfonamide derivative substituents, including a compound closely related to the queried molecule, has been synthesized and studied for its spectroscopic, photophysical, and photochemical properties. This phthalocyanine shows potential for photocatalytic applications due to its photosensitizing abilities, suitable for various chemical processes (Öncül et al., 2021).

Photodynamic Therapy

A zinc(II) phthalocyanine substituted with benzenesulfonamide units containing Schiff base, similar to the compound of interest, exhibits good solubility, monomeric species, and favorable fluorescence. These properties make it a potential photosensitizer candidate in photodynamic therapy, an alternative therapy in cancer treatment (Öncül et al., 2022).

Crystal Structure and Hydrogen Bonding

- Crystal Structure Analysis: The crystal structures of sulfonamides, including those structurally similar to the queried compound, have been extensively analyzed. Intermolecular hydrogen bonding patterns in these structures provide valuable insights for the design of new compounds and the understanding of their properties (Kikkawa et al., 2019).

Electrophilic Cyanation Reactions

- Synthesis of Benzonitriles: The compound N-Cyano-N-phenyl-p-methylbenzenesulfonamide, similar in structure to the queried molecule, is used as an electrophilic cyanation reagent. This methodology is significant for synthesizing various benzonitriles, demonstrating the versatility and reactivity of sulfonamide-based compounds in organic synthesis (Anbarasan et al., 2011).

Propiedades

IUPAC Name |

N-[2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanylphenyl]-4-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O3S2/c1-14-12-15(2)23-21(18(14)13-22)28-20-7-5-4-6-19(20)24-29(25,26)17-10-8-16(27-3)9-11-17/h4-12,24H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLFNUSQGAFXSTI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1C#N)SC2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{2-[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]phenyl}-4-methoxybenzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Iodo-3H-imidazo[4,5-b]pyridine](/img/structure/B2377410.png)

![Sodium 1'-[(tert-butoxy)carbonyl]-2,3-dihydrospiro[indene-1,4'-piperidine]-3-carboxylate](/img/structure/B2377418.png)

![1-Benzo[e][1,3]benzothiazol-2-yl-3-(4-nitrophenyl)urea](/img/structure/B2377421.png)

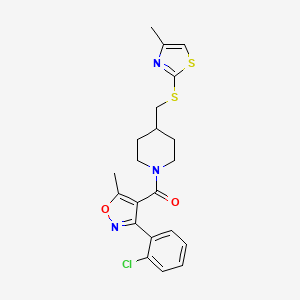

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone](/img/structure/B2377425.png)

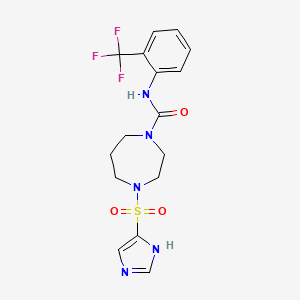

![2-(Furan-2-yl)-1-[(9-methylpurin-6-yl)amino]propan-2-ol](/img/structure/B2377430.png)

![(6-Azabicyclo[3.2.1]octan-8-yl)methanol](/img/structure/B2377432.png)